2-Methyl-4-nitrobenzenesulfonyl chloride

Description

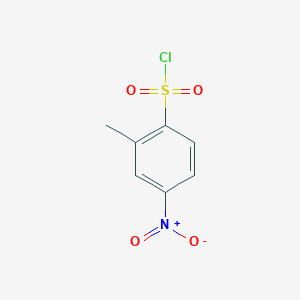

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREICNIHNBOUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175594 | |

| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-90-1 | |

| Record name | 2-Methyl-4-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21320-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrotoluene-2-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21320-90-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrotoluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROTOLUENE-2-SULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2FS3Q3W6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitrobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent synthetic methodologies, mechanistic underpinnings, and practical laboratory protocols. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide covers the primary synthesis via electrophilic aromatic substitution, an alternative route, detailed experimental procedures, and critical safety considerations.

Introduction: Significance of this compound

This compound is a versatile bifunctional molecule featuring a sulfonyl chloride group and a nitro group on a toluene scaffold. This unique arrangement of functional groups makes it a valuable precursor in organic synthesis. The sulfonyl chloride moiety is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The nitro group, a strong electron-withdrawing group, can be reduced to an amine, opening avenues for further functionalization. These characteristics make this compound a crucial building block in the synthesis of a variety of target molecules with potential biological activity.

Core Synthesis: Chlorosulfonation of 2-Nitrotoluene

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 2-nitrotoluene with chlorosulfonic acid. This section will elaborate on the mechanistic principles, regioselectivity, and a detailed experimental protocol.

Mechanistic Insights and Regioselectivity

The chlorosulfonation of 2-nitrotoluene is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

-

Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile. Through auto-protolysis, it generates the highly electrophilic sulfonyl chloride cation (SO₂Cl⁺).[1][2]

-

Electrophilic Attack: The π-electron system of the 2-nitrotoluene ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]

-

Regioselectivity: The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the nitro group (-NO₂).

-

The methyl group is an activating, ortho, para-director due to its electron-donating inductive and hyperconjugation effects.[3]

-

The nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects.[4]

In 2-nitrotoluene, these two groups have competing directing effects. However, the activating methyl group's directing influence generally dominates over the deactivating nitro group's influence.[5][6] The methyl group directs incoming electrophiles to the positions ortho and para to it. The position ortho to the methyl group is also meta to the nitro group. The position para to the methyl group is the most sterically accessible and electronically favorable, leading to the major product being This compound .

-

-

Rearomatization: A base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the newly introduced sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.[1]

Diagram 1: Reaction Mechanism

Caption: Mechanism of Chlorosulfonation of 2-Nitrotoluene.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed with strict adherence to safety precautions.

Materials and Equipment:

-

2-Nitrotoluene

-

Chlorosulfonic acid

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalyst)

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Heating mantle

-

Apparatus for vacuum distillation

-

Tail gas absorption system (for HCl and SO₂)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, add chlorosulfonic acid (1.05-1.20 molar equivalents relative to 2-nitrotoluene).[7]

-

Addition of 2-Nitrotoluene: Cool the chlorosulfonic acid in an ice bath. Slowly add 2-nitrotoluene (1.0 molar equivalent) dropwise via the dropping funnel, maintaining the internal temperature between 10-20°C. The addition should be controlled to manage the exothermic reaction.

-

Sulfonation: After the addition is complete, slowly heat the reaction mixture to 110-120°C and maintain this temperature for 3-6 hours.[7] The hydrogen chloride gas generated during the reaction should be neutralized in the gas trap.

-

Acyl Chlorination: Cool the reaction mixture to 40-50°C. Add a catalytic amount of DMF. Then, slowly add thionyl chloride (1.05-1.30 molar equivalents) dropwise. After the addition, heat the mixture to 60-65°C and stir for an additional 3-6 hours.[7]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of toluene and petroleum ether. Dry the purified product under vacuum.

Table 1: Quantitative Data for Chlorosulfonation

| Parameter | Value | Reference |

| Molar Ratio (Chlorosulfonic acid : 2-Nitrotoluene) | 1.05 - 1.20 : 1 | [7] |

| Molar Ratio (Thionyl chloride : 2-Nitrotoluene) | 1.05 - 1.30 : 1 | [7] |

| Sulfonation Temperature | 110-120 °C | [7] |

| Sulfonation Time | 3-6 hours | [7] |

| Acyl Chlorination Temperature | 60-65 °C | [7] |

| Acyl Chlorination Time | 3-6 hours | [7] |

| Reported Yield | >90% | [7] |

Diagram 2: Experimental Workflow

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Route: From 2-Methyl-4-nitroaniline

An alternative route to this compound involves a Sandmeyer-type reaction starting from 2-methyl-4-nitroaniline. This method, while multi-step, can be advantageous if the starting aniline is more readily available or cost-effective.

Reaction Pathway

The synthesis proceeds via the following steps:

-

Diazotization: 2-Methyl-4-nitroaniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Sulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide (often generated in situ from sodium bisulfite) and a copper(II) salt catalyst. This results in the formation of the sulfonyl chloride.

Experimental Protocol

Materials and Equipment:

-

2-Methyl-4-nitroaniline

-

30% Hydrochloric acid

-

40% Sodium nitrite solution

-

Crystalline copper(II) sulfate

-

40% Sodium bisulfite solution

-

Standard laboratory glassware for low-temperature reactions

Procedure:

-

Diazotization: Dissolve 2-methyl-4-nitroaniline in 30% hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add a 40% aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.[8]

-

Sulfonylation: In a separate flask, prepare a mixture of 30% hydrochloric acid, crystalline copper(II) sulfate, and 40% sodium bisulfite solution. With gentle external cooling, add the previously prepared diazonium salt solution below the surface of this mixture. Simultaneously, add another portion of 40% sodium bisulfite solution.[8]

-

Isolation and Purification: After the addition is complete, stir the reaction mixture for approximately 45 minutes. The product will precipitate. Collect the solid by suction filtration, wash thoroughly with a large volume of cold water, and dry.[8] A yield of around 85% with a melting point of 105-106°C has been reported for this method.[8]

Product Characterization

Proper characterization of the final product is crucial to confirm its identity and purity.

-

Melting Point: 105-106 °C[8]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the sulfonyl chloride group (around 1370 and 1180 cm⁻¹) and the nitro group (around 1530 and 1350 cm⁻¹).

Troubleshooting and Side Reactions

The primary side reaction of concern in the chlorosulfonation of 2-nitrotoluene is the formation of the corresponding sulfonic acid, 2-methyl-4-nitrobenzenesulfonic acid. This occurs due to the hydrolysis of the sulfonyl chloride product, especially during the work-up phase. To minimize this:

-

Maintain Anhydrous Conditions: Use dry glassware and reagents to the extent possible.

-

Controlled Quenching: Pouring the reaction mixture onto ice helps to dissipate the heat of quenching and minimizes hydrolysis.[2]

Another potential issue is the formation of isomeric sulfonyl chlorides. However, as discussed in the regioselectivity section, the directing effects of the methyl and nitro groups strongly favor the formation of the 4-sulfonyl chloride isomer.

Safety and Handling

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[8] It can cause severe burns to the skin and eyes, and its vapors are extremely irritating to the respiratory system.[8]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Add reagents slowly and control the reaction temperature to prevent uncontrolled exothermic reactions. Never add water directly to chlorosulfonic acid.

-

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Conclusion

The synthesis of this compound is a well-established process, with the direct chlorosulfonation of 2-nitrotoluene being the most efficient and high-yielding route. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is key to predicting the regiochemical outcome. Careful control of reaction conditions and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis. The alternative route from 2-methyl-4-nitroaniline provides a viable option depending on the availability and cost of starting materials. This guide provides the necessary technical details and theoretical background to enable researchers to confidently approach the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. uwosh.edu [uwosh.edu]

- 4. youtube.com [youtube.com]

- 5. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 6. reddit.com [reddit.com]

- 7. Sulfonation - Electrophilic Aromatic Substitution, Sulfonation of Benzene, its Mechanism, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzenesulfonyl chloride, a member of the sulfonyl chloride family, is a highly reactive compound that serves as a important building block in organic synthesis. Its utility is primarily centered on the introduction of the 2-methyl-4-nitrophenylsulfonyl (nosyl) group, a versatile protecting group for amines. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its practical use in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to differences in purity or crystalline form.

| Property | Value | Source(s) |

| CAS Number | 21320-90-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₆ClNO₄S | --INVALID-LINK-- |

| Molecular Weight | 235.64 g/mol | --INVALID-LINK-- |

| Melting Point | 105-106 °C or 68-70 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 370.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.528 g/cm³ (Predicted) | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Synonyms | 5-Nitrotoluene-2-sulfonyl chloride | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons around 2.5 ppm. The aromatic region would display a complex pattern for the three protons on the benzene ring, likely in the range of 7.5-8.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around 20-25 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹. Strong peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1530 and 1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak at m/z 235 (for the ³⁵Cl isotope) and 237 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Fragmentation would likely involve the loss of SO₂Cl and NO₂.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-methyl-4-nitroaniline followed by a sulfonyl-de-diazoniation reaction.[1]

Experimental Protocol: [1]

-

Diazotization: 200 parts by weight of 1-amino-2-methyl-4-nitrobenzene are diazotized at 0-5 °C with 400 parts by weight of 30% hydrochloric acid and 235 parts by weight of 40% sodium nitrite solution.

-

Reaction with Sulfite: The resulting diazo solution is added to a mixture of 1300 parts by weight of 30% hydrochloric acid, 33 parts by weight of crystalline copper sulfate, and 330 parts by weight of 40% sodium bisulfite solution, while simultaneously adding another 330 parts by weight of 40% sodium bisulfite solution.

-

Isolation: After approximately 45 minutes, the precipitated this compound is collected by suction filtration, washed with cold water, and dried. This method reportedly yields the product with a melting point of 105-106 °C.[1]

Reactivity and Applications

The primary utility of this compound lies in its high reactivity towards nucleophiles, particularly amines, to form stable sulfonamides. This reactivity is driven by the excellent leaving group ability of the chloride ion and the electrophilic nature of the sulfur atom.

Amine Protection

The 2-methyl-4-nitrophenylsulfonyl (nosyl) group is an effective protecting group for primary and secondary amines. It is stable to a wide range of reaction conditions, yet can be cleaved under specific, mild conditions, making it orthogonal to many other common amine protecting groups.

Experimental Protocol for Sulfonamide Formation:

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base (1.1-1.5 eq), such as pyridine or triethylamine, to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture, typically at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

Deprotection of Nosylamides

The nosyl group can be readily cleaved from the protected amine using a mild nucleophile, typically a thiol in the presence of a base. This deprotection proceeds via a nucleophilic aromatic substitution mechanism.

Experimental Protocol for Deprotection:

-

Dissolution: Dissolve the nosyl-protected amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Reagents: Add a thiol, such as thiophenol or 2-mercaptoethanol (2-5 eq), and a base, such as potassium carbonate or DBU (2-3 eq), to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: The free amine can be purified by an appropriate method, such as acid-base extraction or column chromatography.

Applications in Drug Development and Research

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the readily available literature, its role as a key building block for sulfonamides makes it highly relevant to medicinal chemistry. Sulfonamides are a well-established class of pharmacophores found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and kinase inhibitors.[2][3][4]

The application of this reagent in "proteomics research" suggests its use in creating probes or affinity labels for studying proteins, where the nosyl group could be used to attach to amine functionalities on proteins or ligands.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere if possible.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the introduction of the nosyl protecting group onto amines. Its straightforward synthesis, predictable reactivity, and the stability of the resulting sulfonamides, coupled with mild deprotection conditions, make it a useful tool for chemists in academia and industry. While its direct application in blockbuster drugs may not be widely documented, its role in the synthesis of the sulfonamide scaffold ensures its continued relevance in the pursuit of new therapeutic agents and chemical probes.

References

- 1. fishersci.com [fishersci.com]

- 2. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nbinno.com [nbinno.com]

2-Methyl-4-nitrobenzenesulfonyl chloride molecular weight

An In-depth Technical Guide to 2-Methyl-4-nitrobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

This compound, a member of the nitrobenzenesulfonyl (nosyl) family of reagents, is a highly valuable compound in modern organic synthesis. Its strategic importance lies primarily in its function as a robust and versatile protecting group for primary and secondary amines. The presence of a strong electron-withdrawing nitro group confers unique reactivity upon the resulting sulfonamides, facilitating N-alkylation and enabling mild, orthogonal deprotection conditions not accessible with other common sulfonyl groups. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and core applications of this compound, with a focus on the mechanistic rationale behind its use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecules.

Introduction to Nitrobenzenesulfonyl Protecting Groups

In multi-step organic synthesis, particularly in the fields of peptide and natural product synthesis, the selective protection and deprotection of amine functionalities is a paramount challenge. While numerous protecting groups exist, sulfonyl-based groups like p-toluenesulfonyl (tosyl) are known for their stability but often require harsh cleavage conditions. The nitrobenzenesulfonyl (nosyl) group emerged as a powerful alternative, offering comparable stability with the significant advantage of mild deprotection through nucleophilic aromatic substitution.[1]

The nosyl group's key features include:

-

Mild Cleavage: Removal is readily achieved under neutral or slightly basic conditions using thiol nucleophiles, preserving sensitive functional groups elsewhere in the molecule.[1]

-

Orthogonality: It is stable to the acidic conditions used to remove a Boc group and the hydrogenolysis conditions used to cleave a Cbz group, allowing for selective deprotection in complex architectures.[1]

-

N-H Acidification: The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the sulfonamide N-H proton, facilitating N-alkylation reactions, a cornerstone of methods like the Fukuyama amine synthesis.[1][2]

This compound fits within this class, offering these core benefits with a substitution pattern that can be leveraged for specific synthetic strategies.

Physicochemical Properties

The unique reactivity of this compound is a direct consequence of its molecular structure. The sulfonyl chloride moiety is highly electrophilic, while the nitro group dominates the electronic properties of the aromatic ring.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₄S | |

| Molecular Weight | 235.64 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 105 - 106 °C | [3] |

| Solubility | Soluble in toluene, THF, CH₂Cl₂, ethyl acetate; Insoluble in water. | [2][4] |

| Chemical Stability | Moisture-sensitive; decomposes in hot water or hot alcohol. | [2][5] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved from 1-amino-2-methyl-4-nitrobenzene via a Sandmeyer-type reaction. This process involves the diazotization of the primary amine followed by a sulfochlorination reaction.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a known literature procedure.[3]

Materials:

-

1-amino-2-methyl-4-nitrobenzene

-

30% Hydrochloric acid (HCl)

-

40% Sodium nitrite (NaNO₂) solution

-

40% Sodium bisulfite (NaHSO₃) solution

-

Copper (II) sulfate (CuSO₄) crystals

-

Cold water

-

Round-bottom flask, ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization:

-

Suspend 1-amino-2-methyl-4-nitrobenzene (1.0 eq) in 30% HCl in a round-bottom flask.

-

Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a 40% solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

-

-

Sulfochlorination:

-

In a separate, larger flask, prepare a mixture of 30% HCl, a catalytic amount of crystalline copper sulfate, and a portion of 40% sodium bisulfite solution.

-

Introduce the freshly prepared, clarified diazo solution from step 1 below the surface of the bisulfite mixture, with slight external cooling.

-

Simultaneously, add the remaining 40% sodium bisulfite solution. The sodium bisulfite serves as the source of sulfur dioxide for the reaction.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring for approximately 45 minutes. The product will precipitate out of the solution.

-

Filter the solid product via suction filtration.

-

Wash the filter cake thoroughly with a large volume of cold water to remove residual acids and salts.

-

Dry the resulting this compound. The product is often pure enough for subsequent use, but can be recrystallized if necessary.

-

Causality: The low temperature during diazotization is critical to prevent the unstable diazonium salt from decomposing. The use of a copper catalyst is characteristic of Sandmeyer reactions, facilitating the displacement of the diazonium group with the sulfonyl chloride precursor.

Core Application: Amine Protection (Nosylation)

The primary application of this compound is the protection of primary and secondary amines to form stable sulfonamides. This reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.

Caption: Mechanism of amine protection with a nosyl chloride.

Experimental Protocol: General Nosylation of a Primary Amine

This protocol describes a general method for the protection of a primary amine.[1]

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 - 1.1 eq)

-

Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 eq) and the base (e.g., pyridine) in DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add this compound (1.05 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting amine.

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude nosylated amine.

-

Purify the product as needed, typically by recrystallization or column chromatography.

Causality: A non-nucleophilic base like pyridine or TEA is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The aqueous workup systematically removes the base hydrochloride salt, any remaining base, and unreacted starting materials.

Orthogonality in Protecting Group Strategy

A key advantage of the nosyl group is its stability profile relative to other common amine protecting groups, which allows for selective deprotection.

Caption: Orthogonality of the Nosyl protecting group.

Deprotection Strategies

The selective removal of the nosyl group under mild conditions is its most defining and advantageous feature. The deprotection proceeds via a nucleophilic aromatic substitution mechanism involving a thiol and a mild base, which forms a transient Meisenheimer complex.[1][6]

Caption: Deprotection mechanism of a nosylated amine via a Meisenheimer complex.

Experimental Protocol: General Deprotection of a Nosylated Amine

Materials:

-

Nosylated amine (1.0 eq)

-

Thiophenol (2.0 - 5.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 5.0 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

DCM

-

Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the nosylated amine (1.0 eq) in MeCN or DMF.

-

Add potassium carbonate (or another suitable base) and thiophenol to the solution.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within a few hours.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like DCM or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting free amine, typically by column chromatography or acid/base extraction, to remove the thiol-related byproduct.

Causality: The base deprotonates the thiol, generating a more potent thiolate nucleophile. The electron-deficient aromatic ring of the nosyl group is highly susceptible to attack by this soft nucleophile. The reaction is irreversible, driving the deprotection to completion under mild conditions.

Safety, Handling, and Storage

This compound and related compounds are reactive and hazardous. Strict adherence to safety protocols is mandatory.[7][8]

| Hazard Type | Description & Precaution | Source(s) |

| Corrosivity | Causes severe skin burns and serious eye damage. Wear chemical-resistant gloves, protective clothing, and eye/face protection. | [5][7][8] |

| Moisture Sensitivity | Reacts with water, potentially violently, liberating corrosive HCl gas. Handle under an inert atmosphere and store in a cool, dry place away from moisture. | [5][9] |

| Inhalation | Dust may be harmful if inhaled, causing respiratory irritation. Use only in a well-ventilated chemical fume hood. | [5][10] |

| Incompatibilities | Incompatible with strong bases and strong oxidizing agents. | [4][5] |

Handling: Always handle in a chemical fume hood. Ensure eyewash stations and safety showers are nearby.[9] Avoid creating dust. Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[7] Spill Response: In case of a spill, evacuate the area. Do not add water. Sweep up the solid material carefully and place it in a suitable container for disposal.[9]

Anticipated Spectroscopic Characterization

-

¹H NMR:

-

Aromatic Region: Three protons on the trisubstituted benzene ring would appear as complex multiplets or distinct doublets and doublet of doublets in the 7.5-8.5 ppm range, shifted downfield by the electron-withdrawing groups.

-

Methyl Group: A sharp singlet corresponding to the three methyl protons would appear around 2.5-2.8 ppm.

-

-

¹³C NMR:

-

Six distinct aromatic carbon signals. The carbons attached to the nitro and sulfonyl chloride groups would be significantly deshielded.

-

One aliphatic carbon signal for the methyl group.

-

-

IR Spectroscopy:

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group (approx. 1370 cm⁻¹ and 1180 cm⁻¹).

-

Strong asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

Conclusion

This compound is a powerful and strategic reagent for the modern synthetic chemist. Its utility as an amine protecting group is defined by the robust nature of the resulting sulfonamide, coupled with a uniquely mild and orthogonal deprotection pathway. The ability to activate the sulfonamide N-H bond for further functionalization adds another layer of synthetic versatility. By understanding the physicochemical properties, synthetic routes, and the mechanistic basis for its application and removal, researchers can confidently and effectively incorporate this reagent into their synthetic designs to tackle complex molecular challenges in drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

2-Methyl-4-nitrobenzenesulfonyl chloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzenesulfonyl chloride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2497-30-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of the compound's solubility based on its molecular structure, outlines authoritative protocols for both qualitative and quantitative solubility determination, and presents a framework for interpreting solubility data in practical applications. By synthesizing fundamental chemical principles with field-proven experimental methodologies, this guide serves as an essential resource for effectively handling and utilizing this important chemical intermediate.

Introduction: Understanding this compound

This compound is an aromatic sulfonyl chloride compound featuring a toluene backbone substituted with a nitro group and a sulfonyl chloride functional group. This specific arrangement of functional groups—an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a highly reactive sulfonyl chloride moiety—imparts a unique combination of reactivity and physical properties. It is primarily utilized as an intermediate in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant applications in pharmaceuticals and materials science.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide provides the necessary theoretical and practical framework to approach these challenges with scientific rigor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for predicting its behavior.

| Property | Value / Description | Source(s) |

| CAS Number | 2497-30-5 | N/A |

| Molecular Formula | C₇H₆ClNO₄S | N/A |

| Molecular Weight | 235.65 g/mol | N/A |

| Appearance | Reported as a solid; likely a crystalline powder, yellow to brown in color, similar to related compounds. | [1] |

| Melting Point | 105 - 106 °C | [2] |

| Reactivity | The sulfonyl chloride group is highly reactive, especially towards nucleophiles. The compound is sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid. | [3][4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound presents distinct polar and non-polar regions, leading to a nuanced solubility profile.

-

Non-Polar Characteristics : The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic). This structural component suggests an affinity for non-polar organic solvents.

-

Polar Characteristics : The sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are highly polar and strongly electron-withdrawing. These groups can engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding : The molecule itself lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the oxygen atoms of the nitro and sulfonyl groups, but this interaction is generally weak.

Causality : The combination of a significant non-polar surface area (the aromatic ring) with highly polar functional groups predicts poor solubility in water, as the energetic cost of disrupting the strong hydrogen-bonding network of water is not compensated by favorable solute-water interactions.[1][5]. Conversely, it is expected to be soluble in various organic solvents that can accommodate both its polar and non-polar aspects. For instance, chlorinated solvents like dichloromethane can interact with the polar groups, while ethers and aromatic solvents like toluene can solvate the non-polar ring system.[4][6].

Qualitative Solubility Analysis: An Experimental Protocol

A systematic qualitative analysis is the first experimental step to profile a compound's solubility. This process classifies the compound based on its behavior in a sequence of solvents, providing critical insights into its acidic, basic, or neutral nature.[7][8].

Rationale for Solvent Selection

The chosen solvents are not arbitrary; each serves a diagnostic purpose:

-

Water : Tests for high polarity and the presence of multiple hydrogen-bonding groups.

-

Diethyl Ether : Tests for low polarity and general organic character.

-

5% Aqueous HCl : Tests for basic functional groups, such as amines, that can be protonated to form a soluble salt.

-

5% Aqueous NaOH : Tests for acidic functional groups, such as phenols or carboxylic acids, that can be deprotonated to form a soluble salt.

-

5% Aqueous NaHCO₃ : A weaker base than NaOH, it specifically tests for strongly acidic groups like carboxylic acids.

-

Conc. H₂SO₄ : A powerful protonating agent, it tests for the presence of functional groups with non-bonding electrons (e.g., alkenes, ethers, ketones, and even aromatic rings) that can be protonated, leading to dissolution.[8].

Step-by-Step Protocol

This protocol provides a self-validating workflow for classifying the solubility of this compound.

Materials :

-

This compound

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated pipettes or dispensing system

-

Vortex mixer

-

Solvents: Deionized water, diethyl ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), 98% H₂SO₄.

Procedure :

-

Sample Preparation : Place approximately 25 mg of the compound into a small, clean test tube.[8][9].

-

Solvent Addition : Add 0.75 mL of the test solvent in portions (e.g., 3 x 0.25 mL).[8][9].

-

Mixing : After each addition, shake or vortex the test tube vigorously for 1-2 minutes to ensure thorough mixing.[10].

-

Observation : Observe carefully for complete dissolution. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

Logical Progression : Follow the workflow illustrated in the diagram below. Only proceed to the next solvent class if the compound is insoluble in the previous one.

-

Safety : When using concentrated sulfuric acid, perform the test in a fume hood, wear appropriate PPE, and add the compound to the acid slowly. A color change or evolution of heat should be classified as a positive solubility test (indicating a reaction).[8].

Workflow for Qualitative Solubility Classification

The following diagram outlines the decision-making process for the experimental protocol.

Caption: Figure 1: Experimental Workflow for Qualitative Solubility Classification

Predicted Outcome and Interpretation

Based on its structure, this compound is predicted to be:

-

Insoluble in Water : Due to the large non-polar aromatic ring.

-

Insoluble in 5% HCl : It lacks a basic group.

-

Insoluble in 5% NaOH : The sulfonyl chloride group will react (hydrolyze) rather than undergo a simple acid-base reaction. This rapid decomposition in aqueous base is a key chemical property.[4].

-

Soluble in Diethyl Ether : Reflecting its organic nature.

-

Soluble/Reactive in Conc. H₂SO₄ : The aromatic ring and nitro group are expected to interact with the strong acid.

This profile would place it in Class N (Neutral) , among compounds containing only carbon, hydrogen, and halogens, or those with oxygen-containing functional groups that are neutral and of higher molecular weight.

Quantitative Solubility Determination

For applications in drug development and process chemistry, a precise quantitative measure of solubility (e.g., in mg/mL or mol/L) is required. The isothermal equilibrium method is the gold standard.

Principle of the Method

This method involves creating a saturated solution of the compound in a chosen solvent at a constant temperature. The system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured analytically. This method is robust and applicable to a wide range of compounds and solvents.[11].

Step-by-Step Protocol (Isothermal Equilibrium Method)

Causality : Each step is designed to ensure that a true thermodynamic equilibrium is reached and accurately measured. Temperature control is critical because solubility is highly temperature-dependent. The extended equilibration time ensures that the dissolution process is complete. High-speed centrifugation provides a clean separation of the supernatant from any undissolved solid, which is crucial for accurate concentration analysis.

Materials :

-

This compound

-

Selected solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Ethyl Acetate)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled shaker or incubator

-

High-speed centrifuge

-

Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

Procedure :

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a vial. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand at the same constant temperature for several hours to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended microcrystals.

-

Sample Extraction : Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Dilution : Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved compound.

-

Calculation : Use the measured concentration and the dilution factor to calculate the original solubility in the solvent at that temperature, typically expressed in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Figure 2: Workflow for Quantitative Solubility Determination

Safety, Handling, and Storage

Given its reactive nature, proper handling of this compound is critical.

-

Hazards : Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[3][12]. They react with water, sometimes violently, to release corrosive hydrochloric acid gas. The compound is moisture-sensitive.[4].

-

Personal Protective Equipment (PPE) : Always handle this compound in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[3]. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimental determination. Its molecular structure suggests poor aqueous solubility but good solubility in a range of common organic solvents. This guide provides authoritative, step-by-step protocols for both qualitative classification and precise quantitative measurement, empowering researchers to generate reliable data tailored to their specific applications. Adherence to the described methodologies and safety precautions will ensure the effective and safe utilization of this versatile synthetic intermediate.

References

- 1. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. nbinno.com [nbinno.com]

- 7. scribd.com [scribd.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

A-Z-Leitfaden zur spektralen Charakterisierung von 2-Methyl-4-nitrobenzolsulfonylchlorid

Ein technischer Leitfaden für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

2-Methyl-4-nitrobenzolsulfonylchlorid ist ein wichtiges Reagenz in der organischen Synthese, das insbesondere bei der Herstellung von Sulfonamiden und anderen pharmazeutisch relevanten Molekülen eine entscheidende Rolle spielt. Eine genaue strukturelle Aufklärung und Reinheitsbewertung ist für seine effektive Anwendung von entscheidender Bedeutung. Dieser Leitfaden bietet einen detaillierten Überblick über die spektroskopischen Techniken, die zur Charakterisierung dieser Verbindung eingesetzt werden: Kernspinresonanzspektroskopie (NMR), Infrarotspektroskopie (IR) und Massenspektrometrie (MS). Wir präsentieren nicht nur die erwarteten Spektraldaten, sondern erläutern auch die zugrunde liegenden Prinzipien, detaillierte experimentelle Protokolle und die kausale Begründung hinter den methodischen Entscheidungen. Ziel ist es, Forschern ein robustes Framework für die Durchführung und Interpretation dieser Analysen an die Hand zu geben und so die wissenschaftliche Integrität und Reproduzierbarkeit zu gewährleisten.

Einführung in 2-Methyl-4-nitrobenzolsulfonylchlorid

2-Methyl-4-nitrobenzolsulfonylchlorid (C₇H₆ClNO₄S) ist eine organische Verbindung mit einer Molekülmasse von etwa 235,64 g/mol . Seine Struktur, die eine Toluol-Grundstruktur aufweist, die mit einer Nitrogruppe und einer Sulfonylchloridgruppe substituiert ist, macht es zu einem vielseitigen Baustein in der medizinischen Chemie und der organischen Synthese. Die reaktive Sulfonylchloridgruppe (-SO₂Cl) ermöglicht die einfache Einführung der 2-Methyl-4-nitrobenzolsulfonyl-Einheit in verschiedene Moleküle, insbesondere durch Reaktion mit Aminen zur Bildung von Sulfonamiden.

Die genaue Charakterisierung dieses Reagenzes ist von größter Bedeutung, um die erfolgreiche Synthese und die Reinheit der resultierenden Produkte zu gewährleisten. Dieser Leitfaden konzentriert sich auf die drei Säulen der spektroskopischen Analyse zur Strukturaufklärung.

Kernspinresonanzspektroskopie (NMR)

Die NMR-Spektroskopie ist wohl das leistungsstärkste Werkzeug zur Aufklärung der Molekülstruktur in Lösung. Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die räumliche Anordnung von Atomkernen, insbesondere ¹H (Proton) und ¹³C.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Wahl des deuterierten Lösungsmittels ist entscheidend. Chloroform-d (CDCl₃) ist eine häufige Wahl für unpolare bis mäßig polare organische Verbindungen, da es die meisten Proben gut löst und sein Restprotonensignal (bei ~7,26 ppm) im Allgemeinen nicht mit den Signalen der Analyten überlappt.[1] Die Konzentration der Probe ist ein Kompromiss: Eine zu hohe Konzentration kann zu Linienverbreiterung aufgrund von Viskositätseffekten führen, während eine zu niedrige Konzentration lange Messzeiten erfordert, um ein angemessenes Signal-Rausch-Verhältnis zu erreichen.[1][2]

Experimentelles Protokoll: ¹H- und ¹³C-NMR-Analyse

-

Probenvorbereitung:

-

Wiegen Sie 10-20 mg 2-Methyl-4-nitrobenzolsulfonylchlorid für die ¹H-NMR und 50-100 mg für die ¹³C-NMR genau ein.[1][2]

-

Lösen Sie die Probe in ca. 0,6-0,7 mL deuteriertem Lösungsmittel (z. B. CDCl₃) in einem sauberen, trockenen Fläschchen.[1][3]

-

Überführen Sie die Lösung vorsichtig mit einer Pasteur-Pipette in ein sauberes 5-mm-NMR-Röhrchen. Feste Partikel sollten herausgefiltert werden, um die Homogenität des Magnetfeldes nicht zu beeinträchtigen.[2]

-

-

Geräteeinrichtung:

-

Führen Sie das NMR-Röhrchen in den Spinner ein und stellen Sie die richtige Tiefe mit einer Messlehre ein.

-

Führen Sie die Probe in die Magnetsonde ein.

-

-

Datenerfassung:

-

Locking: Das Spektrometer stabilisiert das Magnetfeld, indem es auf das Deuteriumsignal des Lösungsmittels "lockt".[1]

-

Shimming: Die Homogenität des Magnetfeldes wird durch Anpassen der Shim-Spulen optimiert, um scharfe, symmetrische Peaks zu erhalten.[1]

-

Tuning und Matching: Die Sonde wird auf die Resonanzfrequenz des zu beobachtenden Kerns (z. B. ¹H oder ¹³C) abgestimmt, um die Empfindlichkeit zu maximieren.[1]

-

Erfassen Sie das Spektrum mit geeigneten Parametern (z. B. Anzahl der Scans, Pulswinkel, Relaxationsverzögerung).

-

-

Datenverarbeitung:

-

Führen Sie eine Fourier-Transformation der Rohdaten (FID) durch.

-

Phasenkorrigieren Sie das Spektrum, um eine flache Basislinie und rein absorptive Peaks zu erhalten.[4]

-

Kalibrieren Sie die chemische Verschiebungsskala anhand des Restlösungsmittelsignals (CDCl₃: 7,26 ppm für ¹H, 77,16 ppm für ¹³C).[3]

-

Integrieren Sie die ¹H-Signale, um die relativen Protonenverhältnisse zu bestimmen.

-

Vorhergesagte Spektraldaten und Interpretation

Die folgenden Tabellen fassen die vorhergesagten ¹H- und ¹³C-NMR-Spektraldaten für 2-Methyl-4-nitrobenzolsulfonylchlorid zusammen. Diese Vorhersagen basieren auf etablierten Inkrementberechnungen und Datenbankvergleichen.

Tabelle 1: Vorhergesagte ¹H-NMR-Daten (CDCl₃, 400 MHz)

| Chemische Verschiebung (ppm) | Multiplizität | Integration | Zuordnung | Begründung |

| ~ 8.6 - 8.8 | d | 1H | H-3 | ortho zur stark elektronenziehenden NO₂-Gruppe und meta zur SO₂Cl-Gruppe. |

| ~ 8.2 - 8.4 | dd | 1H | H-5 | ortho zur SO₂Cl-Gruppe und meta zur NO₂-Gruppe. |

| ~ 7.6 - 7.8 | d | 1H | H-6 | ortho zur Methylgruppe und meta zu beiden elektronenziehenden Gruppen. |

| ~ 2.8 - 3.0 | s | 3H | CH₃ | Aliphatische Methylgruppe, die an den aromatischen Ring gebunden ist. |

Tabelle 2: Vorhergesagte ¹³C-NMR-Daten (CDCl₃, 100 MHz)

| Chemische Verschiebung (ppm) | Zuordnung | Begründung |

| ~ 150 - 152 | C-4 | Direkt an die stark entschirmende NO₂-Gruppe gebunden. |

| ~ 145 - 147 | C-1 | Direkt an die entschirmende SO₂Cl-Gruppe gebunden. |

| ~ 142 - 144 | C-2 | Direkt an die Methylgruppe gebunden. |

| ~ 130 - 132 | C-6 | Aromatische CH-Gruppe. |

| ~ 125 - 127 | C-5 | Aromatische CH-Gruppe. |

| ~ 120 - 122 | C-3 | Aromatische CH-Gruppe. |

| ~ 20 - 22 | CH₃ | Aliphatische Methylgruppe. |

Visualisierung des Arbeitsablaufs

Bildunterschrift: Schematischer Arbeitsablauf für die NMR-Analyse.

Infrarotspektroskopie (IR)

Die IR-Spektroskopie ist eine schnelle und effektive Technik zur Identifizierung funktioneller Gruppen in einem Molekül. Sie basiert auf der Absorption von Infrarotstrahlung, die Schwingungen von kovalenten Bindungen anregt.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Für feste Proben ist die KBr-Pellet-Methode ein Standardverfahren.[5] Kaliumbromid (KBr) wird verwendet, weil es für IR-Strahlung im typischen Analysebereich (4000-400 cm⁻¹) transparent ist.[5][6] Es ist entscheidend, dass sowohl die Probe als auch das KBr extrem trocken sind, da Wasser starke und breite Absorptionsbanden aufweist, die wichtige Bereiche des Spektrums verdecken können.[5] Die Probe muss sehr fein mit dem KBr vermahlen werden, um die Lichtstreuung zu minimieren, die sonst zu einer geneigten Basislinie und ungenauen Peaks führen würde.[5]

Experimentelles Protokoll: IR-Analyse mittels KBr-Pellet

-

Materialvorbereitung:

-

Probenvorbereitung:

-

Pellet-Herstellung:

-

Datenerfassung:

-

Erfassen Sie ein Hintergrundspektrum mit einem reinen KBr-Pellet, um atmosphärische Störungen (CO₂, H₂O) und KBr-eigene Absorptionen zu subtrahieren.[5]

-

Platzieren Sie das Proben-Pellet im Strahlengang des FTIR-Spektrometers und erfassen Sie das Spektrum.

-

Erwartete Spektraldaten und Interpretation

Tabelle 3: Charakteristische IR-Absorptionsbanden

| Wellenzahl (cm⁻¹) | Intensität | Schwingungstyp | Funktionelle Gruppe |

| ~ 3100 - 3000 | Mittel | C-H-Streckschwingung | Aromatischer Ring[9] |

| ~ 1600 & 1500 | Mittel | C=C-Streckschwingung | Aromatischer Ring[10] |

| ~ 1530 - 1500 | Stark | Asymmetrische NO₂-Streckschwingung | Nitrogruppe |

| ~ 1350 - 1330 | Stark | Symmetrische NO₂-Streckschwingung | Nitrogruppe |

| ~ 1380 - 1360 | Stark | Asymmetrische S=O-Streckschwingung | Sulfonylchlorid |

| ~ 1190 - 1170 | Stark | Symmetrische S=O-Streckschwingung | Sulfonylchlorid |

| ~ 600 - 500 | Stark | S-Cl-Streckschwingung | Sulfonylchlorid |

Die Anwesenheit der starken Banden für die Nitro- und Sulfonylchloridgruppen ist für die Bestätigung der Struktur von entscheidender Bedeutung.

Visualisierung des Arbeitsablaufs

Bildunterschrift: Schematischer Arbeitsablauf für die IR-Analyse.

Massenspektrometrie (MS)

Die Massenspektrometrie bestimmt das Masse-zu-Ladung-Verhältnis (m/z) von Ionen. Sie liefert die exakte Molekülmasse und strukturelle Informationen durch die Analyse von Fragmentierungsmustern.

Expertise & Erfahrung: Die Kausalität hinter der Methodik

Die Elektronenstoßionisation (EI) ist eine "harte" Ionisierungstechnik, die zu einer umfassenden Fragmentierung führt.[11][12] Dies ist äußerst nützlich für die Strukturaufklärung, da das resultierende Fragmentierungsmuster wie ein molekularer "Fingerabdruck" ist.[13] Die Methode erfordert, dass die Probe flüchtig ist, was für 2-Methyl-4-nitrobenzolsulfonylchlorid durch Erhitzen im Einlasssystem erreicht werden kann.[14] Die Elektronenenergie wird standardmäßig auf 70 eV eingestellt, da dies reproduzierbare Spektren liefert und die Fragmentierung maximiert.[14][15]

Experimentelles Protokoll: Elektronenstoß-Massenspektrometrie (EI-MS)

-

Probenvorbereitung:

-

Lösen Sie eine kleine Menge (<< 1 mg) der Probe in einem flüchtigen Lösungsmittel (z. B. Dichlormethan oder Aceton).

-

-

Probenzuführung:

-

Injizieren Sie die Probenlösung in das Einlasssystem des Massenspektrometers (z. B. über einen GC-Einlass oder eine direkte Einlasssonde).

-

Das Lösungsmittel wird verdampft und abgepumpt, sodass die gasförmigen Analytmoleküle zurückbleiben.[13]

-

-

Ionisation und Analyse:

-

Die gasförmigen Moleküle treten in die Ionenquelle ein und werden von einem Strahl hochenergetischer (70 eV) Elektronen getroffen.[14]

-

Dabei entsteht ein Molekülion (M⁺˙) und verschiedene Fragmentionen.

-

Die Ionen werden in einem elektrischen Feld beschleunigt und im Massenanalysator nach ihrem m/z-Verhältnis getrennt.

-

-

Detektion:

-

Die getrennten Ionen treffen auf einen Detektor, der ein Massenspektrum erzeugt – eine Auftragung der relativen Häufigkeit gegen das m/z-Verhältnis.

-

Erwartete Spektraldaten und Interpretation

Tabelle 4: Erwartete Hauptfragmente im EI-Massenspektrum

| m/z-Wert | Mögliche Fragmentzuordnung | Begründung des Fragmentierungsverlaufs |

| 235/237 | [M]⁺˙ (C₇H₆ClNO₄S)⁺˙ | Molekülion (Isotopenmuster aufgrund von ³⁵Cl/³⁷Cl erwartet) |

| 200 | [M - Cl]⁺ | Verlust eines Chlorradikals |

| 189 | [M - NO₂]⁺˙ | Verlust von Stickstoffdioxid |

| 136 | [M - SO₂Cl]⁺ | Verlust der Sulfonylchloridgruppe |

| 90 | [C₇H₆]⁺˙ | Toluol-Kation nach Verlust von NO₂ und SO₂ |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl-Kation, ein häufiges Fragment von Benzolderivaten |

Die Beobachtung des Molekülions bei m/z 235 (und 237 im Verhältnis von ca. 3:1) bestätigt die Molekülmasse. Die Fragmentierungsmuster, wie der Verlust von -Cl, -NO₂ und -SO₂Cl, liefern starke Beweise für die Anwesenheit dieser funktionellen Gruppen.

Visualisierung des Arbeitsablaufs

Bildunterschrift: Schematischer Arbeitsablauf für die Massenspektrometrie-Analyse.

Integrierte spektroskopische Analyse

Obwohl jede Technik für sich genommen wertvolle Informationen liefert, liegt die wahre Stärke in der Kombination der Daten.

-

MS liefert die exakte Molekülmasse (m/z 235/237) und bestätigt die elementare Zusammensetzung.

-

IR identifiziert eindeutig die funktionellen Gruppen (-NO₂, -SO₂Cl, aromatischer Ring).

-

NMR (¹H und ¹³C) fügt die Puzzleteile zusammen, indem es die genaue Anordnung dieser Gruppen und der Wasserstoffatome am aromatischen Ring aufzeigt und so die Konstitution des Isomers bestätigt.

Durch die Synthese dieser drei orthogonalen Datensätze kann die Struktur von 2-Methyl-4-nitrobenzolsulfonylchlorid eindeutig und mit einem hohen Maß an Sicherheit bestätigt werden.

Referenzen

-

NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Abgerufen von --INVALID-LINK--

-

Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Abgerufen von --INVALID-LINK--

-

Shimadzu. (n.d.). KBr Pellet Method. Abgerufen von --INVALID-LINK--

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Abgerufen von --INVALID-LINK--

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Abgerufen von --INVALID-LINK--

-

LCGC International. (2024, April 1). The Essential Guide to Electron Ionization in GC–MS. Abgerufen von --INVALID-LINK--

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Abgerufen von --INVALID-LINK--

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Abgerufen von --INVALID-LINK--

-

Wikipedia. (n.d.). Electron ionization. Abgerufen von --INVALID-LINK--

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Abgerufen von --INVALID-LINK--

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Abgerufen von --INVALID-LINK--

-

Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Abgerufen von --INVALID-LINK--

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Abgerufen von --INVALID-LINK--

-

University of Colorado Boulder. (n.d.). Infrared spectra. Abgerufen von --INVALID-LINK--

-

University of California, Davis. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Abgerufen von --INVALID-LINK--

-

Wild, F. (n.d.). Table of Characteristic IR Absorptions. Abgerufen von --INVALID-LINK--

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. academic.shu.edu [academic.shu.edu]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. azom.com [azom.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 15. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Safe Handling and Use of 2-Methyl-4-nitrobenzenesulfonyl chloride

Abstract

This guide provides a comprehensive technical overview for the safe handling, use, storage, and disposal of 2-Methyl-4-nitrobenzenesulfonyl chloride (CAS No. 21320-90-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to explain the chemical causality behind safety protocols. By integrating principles of reactivity, hazard identification, and emergency preparedness, this whitepaper serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this reactive sulfonyl chloride.

Introduction and Compound Profile

This compound is an aromatic sulfonyl chloride compound featuring a nitro group and a methyl group on the benzene ring. Its utility in organic synthesis is primarily as a reagent for introducing the 2-methyl-4-nitrophenylsulfonyl ("nosyl") group onto amines, alcohols, and other nucleophiles. The nosyl group serves as a robust protecting group, particularly for amines, due to its strong electron-withdrawing nature which increases the acidity of the N-H bond, facilitating deprotection under specific, mild conditions.

Despite its utility, the inherent reactivity of the sulfonyl chloride functional group, combined with the energetic nitro group, necessitates a rigorous and informed approach to its handling and use. This guide is structured to provide the scientific rationale behind the necessary safety measures.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its corrosive nature, reactivity with water, and potential for skin sensitization.

2.1. GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. While specific classifications can vary slightly by supplier, the compound is consistently identified as hazardous.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[1][2][3] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4] |

| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction[4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[5][6] |

Expert Insight: The corrosivity (H314) is a direct result of the compound's reaction with moisture.[7] Upon contact with water, even atmospheric humidity, the sulfonyl chloride moiety hydrolyzes to form 2-methyl-4-nitrobenzenesulfonic acid and hydrochloric acid (HCl)[7][8]. Both are strong, corrosive acids that cause immediate and severe chemical burns to skin, eyes, and mucous membranes[2][8]. This reaction is exothermic and the liberation of HCl gas presents a significant inhalation hazard.[7]

2.2. Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 21320-90-1 | [9] |

| Molecular Formula | C₇H₆ClNO₄S | [9] |

| Molecular Weight | 235.64 g/mol | [9] |

| Appearance | Solid (typically crystalline powder) | [10] |

| Melting Point | 90-95 °C | [10] |

Safe Handling and Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a stringent PPE protocol is mandatory. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.

3.1. Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or evolved HCl gas.[7][11]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[7] Their location must be known to all personnel in the lab.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Due to the severe corrosivity, a combination of safety goggles and a full-face shield is strongly recommended.[10][12]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use. Double-gloving is a prudent practice.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

-

Protective Clothing: For larger quantities, consider impervious protective clothing or an apron.[5]

-

-

Respiratory Protection: If there is any risk of dust generation or exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is necessary.[7][11]

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] The storage area should be separate from incompatible substances.

-

Moisture Sensitivity: The compound is moisture-sensitive and will degrade upon exposure to air.[8][13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Incompatible Materials:

-

Water/Moisture: Reacts violently to produce corrosive acids and toxic gas.[7]

-

Strong Bases: (e.g., hydroxides, amines) Can lead to vigorous, exothermic reactions.

-

Strong Oxidizing Agents: May result in a violent reaction or ignition.[5][8]

-

Alcohols: Will react to form sulfonate esters in a potentially exothermic reaction.

-

Experimental Protocol: Safe Nosylation of an Amine

This section details a representative protocol, emphasizing the integration of safety measures at each step.

Objective: To safely perform the N-nosylation of a primary amine.

Methodology:

-

Preparation (in fume hood):

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

Ensure a base bath (e.g., saturated sodium bicarbonate) is prepared and accessible for quenching.

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

-

-

Reaction Setup:

-

Under a positive pressure of nitrogen, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Weigh the this compound in a dry, contained manner (e.g., on a weighing boat inside the fume hood).

-

Add the sulfonyl chloride to the reaction mixture portion-wise to control the exotherm. Monitor the internal temperature closely.

-

Causality: Portion-wise addition prevents a runaway reaction. The reaction is exothermic, and rapid addition could cause the solvent to boil, increasing pressure and exposure risk.

-

-

Reaction Monitoring and Workup:

-

Allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).

-

Quenching (Self-Validation Step): Slowly and carefully add the reaction mixture to a separate flask containing cold water or a dilute acid solution to quench any remaining sulfonyl chloride and protonate the base. This must be done cautiously as it will generate HCl.

-

-

Purification:

-

Perform standard liquid-liquid extraction. The aqueous layer will be acidic; handle it as corrosive waste.

-

Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with a vacuum trap.

-

Purify the resulting nosylated amine product via column chromatography or recrystallization.

-

References

- 1. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Nitrobenzenesulfonyl Chloride | 1694-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]